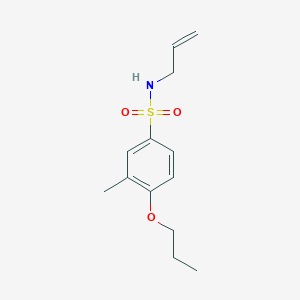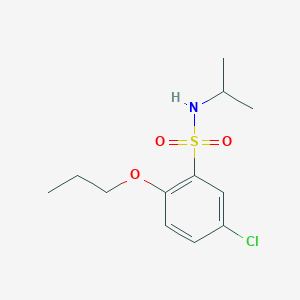
N-allyl-3-methyl-4-propoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-3-methyl-4-propoxybenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is also known as AMPB and has a molecular formula of C13H19NO3S.
Mécanisme D'action
The mechanism of action of AMPB involves the inhibition of COX-2 enzyme activity, which leads to a reduction in the production of prostaglandins, which are involved in the inflammatory response. This compound also acts as a free radical scavenger, which helps to reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
AMPB has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. In addition, it has been found to reduce the expression of inducible nitric oxide synthase (iNOS), which is involved in the production of nitric oxide (NO) that contributes to inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
AMPB has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been found to exhibit potent anti-inflammatory activity. However, there are also some limitations to its use. AMPB has a relatively short half-life, which may limit its effectiveness in vivo. In addition, it may have off-target effects that need to be considered.
Orientations Futures
There are several future directions for research on AMPB. One potential area of research is the development of more potent analogs of this compound that exhibit improved pharmacokinetic properties. Another area of research is the investigation of the potential use of AMPB in the treatment of other inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. Finally, the use of AMPB as a tool for investigating the role of COX-2 in various disease states is an area of research that warrants further investigation.
Conclusion:
N-allyl-3-methyl-4-propoxybenzenesulfonamide is a promising compound that has potential applications in various fields such as medicine, agriculture, and materials science. Its anti-inflammatory activity and mechanism of action make it an attractive candidate for further research. However, more studies are needed to fully understand its pharmacological properties and potential applications.
Méthodes De Synthèse
The synthesis of N-allyl-3-methyl-4-propoxybenzenesulfonamide involves the reaction of 3-methyl-4-propoxybenzenesulfonyl chloride with allylamine. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
AMPB has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. In addition, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Propriétés
Nom du produit |
N-allyl-3-methyl-4-propoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C13H19NO3S |
Poids moléculaire |
269.36 g/mol |
Nom IUPAC |
3-methyl-N-prop-2-enyl-4-propoxybenzenesulfonamide |
InChI |
InChI=1S/C13H19NO3S/c1-4-8-14-18(15,16)12-6-7-13(11(3)10-12)17-9-5-2/h4,6-7,10,14H,1,5,8-9H2,2-3H3 |
Clé InChI |
FBSRJWQOYYITBC-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC=C)C |
SMILES canonique |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)


![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)
![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)
![Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate](/img/structure/B272646.png)


![1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)


![2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)
